molecular formula C20H22N4O4S B4130281 N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea

N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea

Cat. No. B4130281
M. Wt: 414.5 g/mol
InChI Key: HBANLPYFXSJUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea (MNPT) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell growth and proliferation. N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has also been found to inhibit the activity of microtubules, which are proteins that are involved in cell division.
Biochemical and Physiological Effects
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has been found to have various biochemical and physiological effects. Studies have shown that N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea can induce apoptosis, which is a process of programmed cell death that is important in the regulation of cell growth and proliferation. N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has also been found to induce cell cycle arrest, which is a process that prevents cells from dividing and proliferating.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea is also relatively inexpensive compared to other compounds used in scientific research. However, N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea. One direction is to investigate the potential use of N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea in the treatment of other diseases, including autoimmune diseases and infectious diseases. Another direction is to investigate the potential use of N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea in combination with other compounds to enhance its therapeutic effects. Finally, future research can focus on developing more efficient methods for synthesizing N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea and improving its solubility in water.
Conclusion
In conclusion, N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has been found to have a mechanism of action that affects various biochemical and physiological processes. N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has also been found to have potential applications in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-[4-(piperidine-1-carbonyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-28-18-13-16(24(26)27)9-10-17(18)22-20(29)21-15-7-5-14(6-8-15)19(25)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H2,21,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBANLPYFXSJUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea
Reactant of Route 3
Reactant of Route 3
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea
Reactant of Route 4
Reactant of Route 4
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea
Reactant of Route 5
Reactant of Route 5
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea
Reactant of Route 6
Reactant of Route 6
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.